molecular formula C21H30N4O B5561581 3-isopropyl-1-methyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide

3-isopropyl-1-methyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide

Cat. No. B5561581
M. Wt: 354.5 g/mol
InChI Key: TZXJOLVGYBNFMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds structurally related to 3-isopropyl-1-methyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide involves complex organic synthesis strategies that typically include the formation of the pyrazole core, followed by various functionalization reactions. For instance, the synthesis of related pyrazole derivatives often employs condensation reactions, cycloadditions, or N-alkylation processes to introduce the desired functional groups into the core structure (Rahmouni et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. This core is further substituted with various groups that significantly influence the molecule's overall properties and reactivity. The structural analysis often involves computational methods, such as density functional theory (DFT), to predict the compound's geometry, electronic structure, and potential interaction sites (Saeed et al., 2020).

Chemical Reactions and Properties

Compounds like 3-isopropyl-1-methyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the functional groups present in the structure. The reactivity can be tailored for specific applications, such as the synthesis of novel derivatives with potential biological activities (Deruiter et al., 1987).

Physical Properties Analysis

The physical properties of such molecules, including melting points, boiling points, solubility in different solvents, and crystalline structure, are crucial for understanding their behavior in various environments. These properties are often determined using a combination of spectroscopic and crystallographic techniques, providing insights into the compound's stability, solubility, and potential applications in formulation development (Kumara et al., 2018).

Scientific Research Applications

Synthesis and Characterization

Research into compounds structurally similar to 3-isopropyl-1-methyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide focuses on synthesizing new chemical entities with potential biological activities. For instance, a study by Sapariya et al. (2017) developed a multicomponent cyclocondensation reaction to create a library of polyhydroquinoline scaffolds, characterized by NMR, IR, mass spectrometric techniques, and elemental analysis, and evaluated for antibacterial, antitubercular, and antimalarial activities (Sapariya et al., 2017).

Molecular Docking and Biological Evaluation

Another aspect of research is the in silico molecular docking study and biological evaluation of synthesized compounds. For example, Rahmouni et al. (2016) synthesized a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated them for cytotoxic and 5-lipoxygenase inhibition activities, contributing to the understanding of structure-activity relationships (Rahmouni et al., 2016).

Antagonistic Activity on Cannabinoid Receptors

Research by Lan et al. (1999) into pyrazole derivatives as cannabinoid receptor antagonists highlights the importance of specific structural features for potent and selective activity. This work aids in characterizing cannabinoid receptor binding sites and developing pharmacological probes (Lan et al., 1999).

Allosteric Modulation of Cannabinoid CB1 Receptor

Price et al. (2005) investigated the pharmacology of novel compounds at the cannabinoid CB1 receptor, revealing the presence of an allosteric binding site that can be recognized by synthetic small molecule ligands. This study opens new avenues for understanding receptor modulation and designing new therapeutic agents (Price et al., 2005).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a pharmaceutical, the mechanism of action would describe how the compound interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research could explore the synthesis of similar compounds, investigate their reactivity, or evaluate their potential uses. For example, pyrazole derivatives are of interest in medicinal chemistry due to their wide range of biological activities .

properties

IUPAC Name

2-methyl-N-[2-(3-phenylpiperidin-1-yl)ethyl]-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O/c1-16(2)19-14-20(24(3)23-19)21(26)22-11-13-25-12-7-10-18(15-25)17-8-5-4-6-9-17/h4-6,8-9,14,16,18H,7,10-13,15H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXJOLVGYBNFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NCCN2CCCC(C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isopropyl-1-methyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide

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